2-Amino-5-bromo-4-methylphenol

Descripción general

Descripción

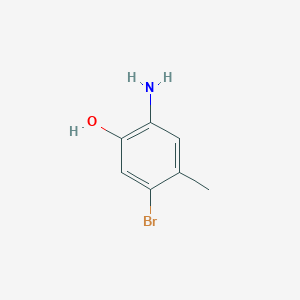

2-Amino-5-bromo-4-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylphenol can be achieved through the bromination of 2-Amino-4-methylphenol. The process involves the use of bromine in the presence of an inert solvent such as chloroform. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure high selectivity and yield . The reaction mixture is then separated to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous bromination of p-cresol, accurately measuring and mixing the reactants before adding them to the reactor. This method reduces side reactions and improves the selectivity of monobromination, resulting in a higher yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-bromo-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Actividad Biológica

2-Amino-5-bromo-4-methylphenol, also known as 2-amino-5-bromo-4-methylphenylmethanol, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an amino group, a bromine atom, and a hydroxymethyl group attached to a phenyl ring, which influences its biological activity and reactivity. Understanding its biological properties is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₁O, with a molecular weight of approximately 202.05 g/mol. The structural arrangement includes:

- Amino Group : Facilitates hydrogen bonding and nucleophilic reactions.

- Bromine Atom : Enhances reactivity through halogen bonding.

- Methyl Group : Influences lipophilicity and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest it may inhibit specific cancer cell lines, particularly those associated with receptor tyrosine kinase (RET) pathways .

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The amino group can act as a nucleophile, allowing it to participate in enzyme-substrate interactions.

- Receptor Modulation : Its structure suggests potential interactions with receptors involved in signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research has demonstrated that derivatives of substituted phenols can inhibit tumor growth in vitro. The specific activity of this compound against RET-positive cancers has been highlighted, suggesting its role as a selective RET inhibitor .

- Microbial Inhibition : In vitro assays have shown that this compound can inhibit the growth of certain pathogenic bacteria, indicating its potential use in developing new antimicrobial agents.

- QSAR Analysis : Quantitative structure–activity relationship (QSAR) studies have indicated that the partition coefficients and acid dissociation constants significantly influence the biological activity of phenolic compounds, including this compound .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-5-bromophenol | Bromine and amino groups | Potential anticancer activity |

| 2-Amino-4-methylphenol | Amino and methyl groups | Anti-inflammatory effects |

| 3-Amino-5-bromo-4-methylphenylmethanol | Similar structure but different substituents | Potential pharmacological applications |

| 2-Amino-5-bromo-4-methylbenzoic acid | Carboxylic acid group | Varies based on carboxylic properties |

This comparative analysis highlights the unique properties of this compound, particularly its combination of bromine and methyl groups, which may enhance its reactivity and interaction potential compared to analogs.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-Amino-5-bromo-4-methylphenol serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones or aldehydes |

| Reduction | NaBH₄, LiAlH₄ | Amines |

| Substitution | NaOCH₃, KOtBu | Substituted phenyl derivatives |

Biology

Research indicates that this compound may have potential biological applications, particularly in studying enzyme interactions and as a possible inhibitor in various biological pathways. Its functional groups allow it to form hydrogen bonds and engage in halogen bonding, potentially modulating enzyme activities.

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate. Preliminary studies suggest it may exhibit antibacterial and antifungal properties, making it a candidate for further pharmacological exploration. Its structural analogs often show significant activity against pathogenic microorganisms.

Industry

In industrial applications, this compound is explored for its use in developing new materials such as polymers and dyes. Its unique chemical properties can be leveraged to create materials with specific functionalities tailored for various applications.

Case Study 1: Antimicrobial Activity

A study conducted on various bromophenol derivatives highlighted the antimicrobial activity of compounds similar to this compound against Mycobacterium tuberculosis. The findings suggest that modifications to the phenolic structure can enhance biological activity, positioning this compound as a vital candidate for drug development against resistant strains of bacteria .

Case Study 2: Synthesis of Functionalized Polymers

Research involving the use of this compound in synthesizing functionalized polymers demonstrated its effectiveness in creating materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices resulted in significant improvements in material performance .

Propiedades

IUPAC Name |

2-amino-5-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPERJCSIOEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.